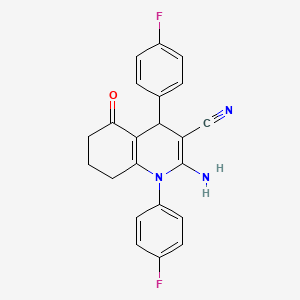![molecular formula C28H20Br2N4O5 B11535906 4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}](/img/structure/B11535906.png)
4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE: is a complex organic compound characterized by its multiple bromine atoms and hydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE typically involves multiple steps, starting from simpler brominated aromatic compounds. One common route involves the reaction of 4-bromobenzoyl chloride with 4-bromophenylhydrazine to form an intermediate, which is then further reacted with 4-(4-formylphenoxy)benzoic acid under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex aromatic structures and polymers.
Biology: In biological research, it is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its role in inhibiting certain enzymes and pathways involved in disease progression.
Industry: In the industrial sector, it is used in the development of advanced materials, including liquid crystals and organic semiconductors .
Mecanismo De Acción
The mechanism of action of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparación Con Compuestos Similares
4-BROMO-N’-(4-NITROBENZOYL)BENZOHYDRAZIDE: Similar structure but with a nitro group instead of a formohydrazido group.
4,4’-((4-BROMOPHENYL)AZANEDYL)DIBENZALDEHYDE: Contains a similar bromophenyl group but different functional groups.
Uniqueness: The uniqueness of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE lies in its specific combination of bromine atoms and hydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H20Br2N4O5 |
|---|---|
Peso molecular |
652.3 g/mol |
Nombre IUPAC |
N'-(4-bromobenzoyl)-4-[4-[[(4-bromobenzoyl)amino]carbamoyl]phenoxy]benzohydrazide |
InChI |
InChI=1S/C28H20Br2N4O5/c29-21-9-1-17(2-10-21)25(35)31-33-27(37)19-5-13-23(14-6-19)39-24-15-7-20(8-16-24)28(38)34-32-26(36)18-3-11-22(30)12-4-18/h1-16H,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
Clave InChI |
OEVWTXPHSHLWQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11535823.png)

![2-methoxy-4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11535846.png)
![4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)
![N-(4-chlorobenzyl)-2-oxo-2-[(2Z)-2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B11535856.png)
![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
![4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)](/img/structure/B11535883.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
![6-(2-Chlorophenyl)-2-[(3,4-difluorobenzyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B11535893.png)

![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)

